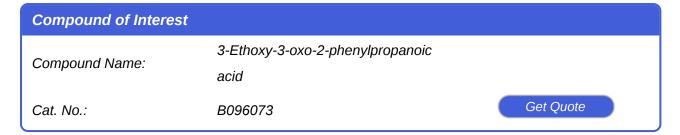


Application Notes and Protocols: Synthesis of 3-Ethoxy-3-oxo-2-phenylpropanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **3-ethoxy-3-oxo-2-phenylpropanoic acid**, a valuable intermediate in organic synthesis, starting from phenylmalonic acid. The described method involves the activation of the carboxylic acid with thionyl chloride followed by esterification with ethanol. This two-step, one-pot procedure is an effective route to selectively obtain the desired mono-ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.

Introduction

3-Ethoxy-3-oxo-2-phenylpropanoic acid, also known as ethyl hydrogen phenylmalonate, is a key building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring both a carboxylic acid and an ester functional group, allows for diverse subsequent chemical transformations. The selective monoesterification of phenylmalonic acid is a critical step in accessing this versatile reagent. The protocol outlined below describes a reliable method for this synthesis.



Data Presentation

Table 1: Reactant and Product Quantities

Compound	Molecular Weight (g/mol)	Quantity (g)	Quantity (mL)	Moles (mol)	Role
Phenylmaloni c Acid	180.16	13.5	-	0.075	Starting Material
Thionyl Chloride	118.97	8.92	5.4	0.075	Activating Agent
N,N- Dimethylform amide	73.09	-	1 drop	Catalytic	Catalyst
Ethanol	46.07	-	4.1	0.07	Reagent
Diethyl Ether	74.12	-	80	Solvent	
Dichlorometh ane	84.93	-	150 (50 x 3)	Extraction Solvent	
Sodium Bicarbonate	84.01	As needed	-	-	Base (for wash)
5N Hydrochloric Acid	36.46	As needed	-	-	Acid (for pH adjustment)
Anhydrous Magnesium Sulfate	120.37	As needed	-	-	Drying Agent

Table 2: Product Characterization



Property	Value		
Chemical Name	3-Ethoxy-3-oxo-2-phenylpropanoic acid		
CAS Number	17097-90-4[1][2][3]		
Molecular Formula	C11H12O4[1][2]		
Molecular Weight	208.21 g/mol [1][2][4]		
Appearance	Oily product that may crystallize on standing[4]		
Melting Point	78 °C[1]		
Boiling Point	299 °C[1]		

Experimental Protocol

This protocol is adapted from a known synthetic procedure.[4]

- 1. Activation of Phenylmalonic Acid:
- In a fume hood, add phenylmalonic acid (13.5 g, 0.075 mol) and dry diethyl ether (40 mL) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- To this suspension, add thionyl chloride (5.4 mL, 8.92 g, 0.075 mol) dropwise, followed by one drop of N,N-dimethylformamide (DMF).
- Heat the reaction mixture to 40-50 °C for 3 hours. The solid phenylmalonic acid should dissolve, resulting in a clear solution.
- After the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure.

2. Esterification:

- Dissolve the resulting oily residue in dry diethyl ether (40 mL).
- Add ethanol (4.1 mL, 0.07 mol) to the solution.



- Reflux the mixture for 2 hours.
- 3. Work-up and Purification:
- Cool the reaction mixture to room temperature.
- Wash the organic layer with water.
- Extract the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is alkaline. This step separates the desired product (as its sodium salt) from any unreacted starting material and the diester byproduct.
- Combine the aqueous extracts and wash with diethyl ether to remove any remaining organic impurities.
- Acidify the aqueous layer to pH 1 with 5N HCl. The product will precipitate as an oil.
- Extract the precipitated oil with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash with water (4 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, **3-ethoxy-3-oxo-2-phenylpropanoic acid**. The oily product may crystallize upon standing.[4]

Mandatory Visualization



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Caption: Workflow for the synthesis of **3-ethoxy-3-oxo-2-phenylpropanoic acid**.

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